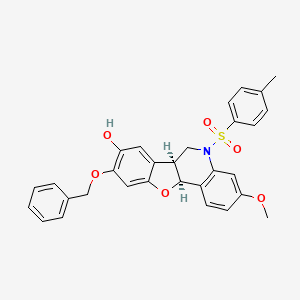
1-Bromo-3-chloro-5-(chloromethyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-5-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzene, substituted with bromine, chlorine, chloromethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-5-(chloromethyl)-2-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes the nitration of a suitable benzene precursor, followed by halogenation and chloromethylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine and chlorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different functional groups replacing the halogens.
Reduction: 1-Bromo-3-chloro-5-(aminomethyl)-2-nitrobenzene.
Oxidation: 1-Bromo-3-chloro-5-(carboxymethyl)-2-nitrobenzene.
Scientific Research Applications
1-Bromo-3-chloro-5-(chloromethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-5-(chloromethyl)-2-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The halogen atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1-Bromo-3-chloro-5-methylbenzene: Similar structure but lacks the nitro and chloromethyl groups.
1-Bromo-3-chloro-5-fluorobenzene: Contains a fluorine atom instead of the nitro and chloromethyl groups.
Uniqueness: 1-Bromo-3-chloro-5-(chloromethyl)-2-nitrobenzene is unique due to the presence of both nitro and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C7H4BrCl2NO2 |
|---|---|
Molecular Weight |
284.92 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(chloromethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-5-1-4(3-9)2-6(10)7(5)11(12)13/h1-2H,3H2 |
InChI Key |
DWLXWIKMYJDFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





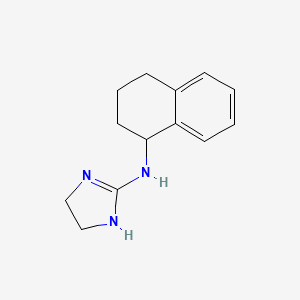
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12814839.png)
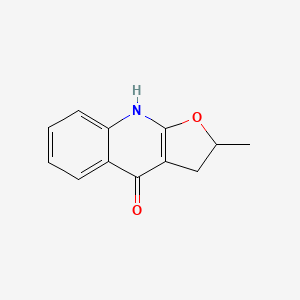
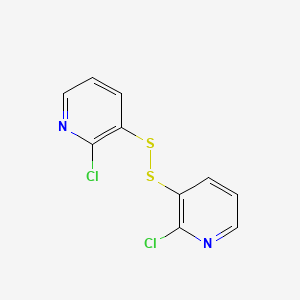
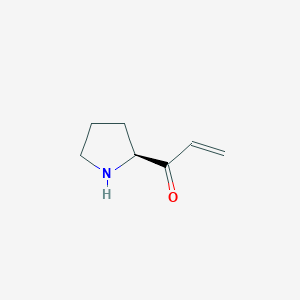
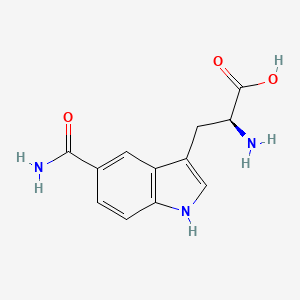
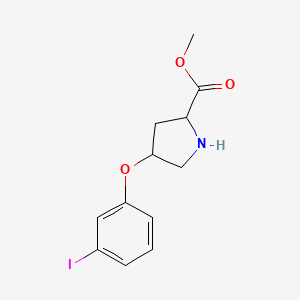
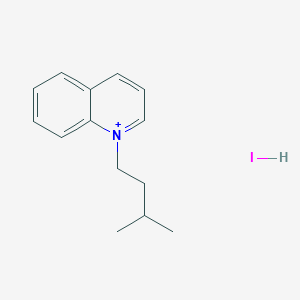
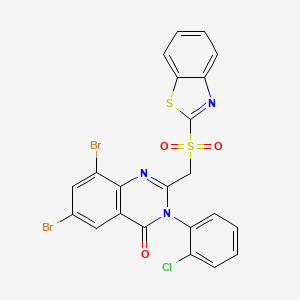
![2-Bromo-5-(4-methoxybenzyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12814871.png)
